molecular formula C10H10N2O2 B1367760 Ethyl 2-cyano-2-pyridin-3-YL-acetate CAS No. 39266-24-5

Ethyl 2-cyano-2-pyridin-3-YL-acetate

Cat. No. B1367760
CAS RN: 39266-24-5
M. Wt: 190.2 g/mol
InChI Key: HIUYWGBJSNFGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-2-pyridin-3-yl-acetate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 .


Synthesis Analysis

The synthesis of cyanoacetamides, which include compounds like Ethyl 2-cyano-2-pyridin-3-yl-acetate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-2-pyridin-3-yl-acetate is represented by the InChI code 1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 . This indicates the presence of a pyridine ring with a cyano group and an ethyl acetate group attached to it.

Scientific Research Applications

  • Synthesis of Novel Compounds : Elnagdi et al. (1988) demonstrated that Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a derivative of Ethyl 2-cyano-2-pyridin-3-yl-acetate, can be prepared and used to synthesize new compounds like pyridopyridazines (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988).

  • Synthesis of Pyrrole Derivatives : Dawadi and Lugtenburg (2011) reported the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the versatility of ethyl cyanoacetate derivatives in creating pyrrole systems, which are significant in medicinal chemistry (Dawadi & Lugtenburg, 2011).

  • Potential Antihypertensive Activity : Kumar and Mashelker (2006) synthesized Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2, 3-b]pyridine-3-carboxylates, indicating its potential antihypertensive activity (Kumar & Mashelker, 2006).

  • Photophysical Properties Study : Ershov et al. (2019) synthesized novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates and investigated their spectral-fluorescent properties, showcasing the importance of these compounds in photophysical studies (Ershov et al., 2019).

  • Development of Pyrazolyl Substituted and Fused Pyridines : Latif, Rady, and Döupp (2003) used Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate in one-pot reactions to form novel polyfunctional pyrazolyl-substituted pyridines, showcasing its role in complex organic syntheses (Latif, Rady, & Döupp, 2003).

properties

IUPAC Name

ethyl 2-cyano-2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYWGBJSNFGKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556454
Record name Ethyl cyano(pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-pyridin-3-YL-acetate

CAS RN

39266-24-5
Record name Ethyl α-cyano-3-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39266-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyano(pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-cyano-2-pyridin-3-YL-acetate
Reactant of Route 6
Ethyl 2-cyano-2-pyridin-3-YL-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.